molecular formula C11H20N2O B11092863 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol

6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol

Cat. No.: B11092863
M. Wt: 196.29 g/mol
InChI Key: ABSOBNHEHFGVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol is a chemical compound that features a piperazine ring substituted with a methyl group and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol typically involves the reaction of 4-methylpiperazine with an appropriate alkyne precursor under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the alkyne bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of piperazine derivatives.

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol is unique due to its combination of a piperazine ring and an alkyne group, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)hex-4-yn-3-ol

InChI

InChI=1S/C11H20N2O/c1-3-11(14)5-4-6-13-9-7-12(2)8-10-13/h11,14H,3,6-10H2,1-2H3

InChI Key

ABSOBNHEHFGVMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CCN1CCN(CC1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.